molecular formula C13H10Cl3NO2S B6643251 4-chloro-N-(2,3-dichlorophenyl)-3-methylbenzenesulfonamide

4-chloro-N-(2,3-dichlorophenyl)-3-methylbenzenesulfonamide

Cat. No. B6643251
M. Wt: 350.6 g/mol
InChI Key: RAHHFWDWMDFKES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(2,3-dichlorophenyl)-3-methylbenzenesulfonamide, also known as DCMPS, is a sulfonamide compound that has been studied for its potential use in various scientific research applications. It is synthesized through a multistep process that involves the reaction of 2,3-dichloroaniline with chlorosulfonic acid, followed by the reaction of the resulting intermediate with 3-methylbenzenesulfonyl chloride. DCMPS has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further study.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2,3-dichlorophenyl)-3-methylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of nucleotides. This inhibition leads to a disruption of DNA synthesis and cell proliferation, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
4-chloro-N-(2,3-dichlorophenyl)-3-methylbenzenesulfonamide has been found to exhibit interesting biochemical and physiological effects. In addition to its antitumor activity, 4-chloro-N-(2,3-dichlorophenyl)-3-methylbenzenesulfonamide has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been found to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body.

Advantages and Limitations for Lab Experiments

4-chloro-N-(2,3-dichlorophenyl)-3-methylbenzenesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, it exhibits interesting biochemical and physiological effects that make it a promising candidate for further study. However, there are also some limitations to its use. 4-chloro-N-(2,3-dichlorophenyl)-3-methylbenzenesulfonamide is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for the study of 4-chloro-N-(2,3-dichlorophenyl)-3-methylbenzenesulfonamide. One area of interest is in the development of new drugs for the treatment of cancer. Further study is needed to fully understand its mechanism of action and to determine its potential as an anticancer agent. Additionally, 4-chloro-N-(2,3-dichlorophenyl)-3-methylbenzenesulfonamide has been studied for its potential use as a fluorescent probe for the detection of various biological molecules. Further research is needed to determine its sensitivity and specificity for different target molecules. Finally, 4-chloro-N-(2,3-dichlorophenyl)-3-methylbenzenesulfonamide has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further study in a variety of contexts.

Synthesis Methods

The synthesis of 4-chloro-N-(2,3-dichlorophenyl)-3-methylbenzenesulfonamide involves a multistep process that begins with the reaction of 2,3-dichloroaniline with chlorosulfonic acid. This reaction results in the formation of an intermediate product, which is then reacted with 3-methylbenzenesulfonyl chloride to yield 4-chloro-N-(2,3-dichlorophenyl)-3-methylbenzenesulfonamide. The reaction steps are carefully controlled to ensure high yields and purity of the final product.

Scientific Research Applications

4-chloro-N-(2,3-dichlorophenyl)-3-methylbenzenesulfonamide has been studied for its potential use in various scientific research applications. One area of interest is in the development of new drugs for the treatment of cancer. 4-chloro-N-(2,3-dichlorophenyl)-3-methylbenzenesulfonamide has been shown to exhibit antitumor activity in vitro, making it a potential candidate for further study as an anticancer agent. Additionally, 4-chloro-N-(2,3-dichlorophenyl)-3-methylbenzenesulfonamide has been studied for its potential use as a fluorescent probe for the detection of various biological molecules.

properties

IUPAC Name

4-chloro-N-(2,3-dichlorophenyl)-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl3NO2S/c1-8-7-9(5-6-10(8)14)20(18,19)17-12-4-2-3-11(15)13(12)16/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHHFWDWMDFKES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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